B1575212 Perilipin-2 (129-137)

Perilipin-2 (129-137)

Cat. No.: B1575212
Attention: For research use only. Not for human or veterinary use.
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Description

Perilipin-2 (129-137) is a human leukocyte antigen (HLA) class I-restricted peptide epitope derived from the Perilipin-2 protein, a key lipid droplet (LD)-associated protein . Perilipin-2, also known as Adipophilin or ADRP, is a ubiquitous protein that stabilizes LD structures and regulates intracellular neutral lipid storage and metabolism . This specific peptide is instrumental for researchers investigating the interface of immunology and metabolic disorders. Its primary research application is in the study of CD8+ T-cell activation and infiltration in adipose tissue during obesity, a process implicated in the development of chronic inflammation and systemic insulin resistance . Studies utilizing ELISPOT assays to detect interferon-gamma (IFN-γ) secretion have employed this peptide to probe for the presence of auto-reactive T-cells in the peripheral blood mononuclear cells (PBMCs) of obese patients, providing a tool to explore antigen-specific immune responses in metabolic disease . This makes Perilipin-2 (129-137) a critical reagent for advancing our understanding of the immunological drivers behind conditions like obesity, type 2 diabetes, and non-alcoholic fatty liver disease . FOR RESEARCH USE ONLY. Not intended for any human or veterinary diagnostic or therapeutic use.

Properties

sequence

SVASTITGV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Perilipin-2 (129-137)

Origin of Product

United States

Molecular Architecture and Subcellular Localization of Perilipin 2 Plin2

Structural Domains and Conserved Motifs of PLIN2

The structure of Perilipin-2 is characterized by several conserved regions that are crucial for its function. acs.orgnih.gov The secondary structure of PLIN2 is predominantly α-helical, containing nine α-helices and five β-strands connected by random coils. acs.orgnih.gov

Key structural domains and motifs include:

PAT Domain: Located at the N-terminal region (residues 1-115), this highly conserved hydrophobic domain is involved in the stabilization and accumulation of lipid droplets. acs.orgnih.gov It also plays a role in the proteasomal degradation of PLIN2. acs.orgnih.gov However, the PAT domain itself does not appear to bind cholesterol or stearic acid. researchgate.netacs.org

11-mer Repeating Unit: Found within residues 103-215, the function of this repeating motif is not fully understood. acs.orgnih.gov It is thought to work with the C-terminal domain to regulate the secretion of milk lipids by potentially forming a link between lipid droplets and the plasma membrane. acs.orgnih.gov

Lipid Droplet Targeting Domains: PLIN2 possesses two non-overlapping domains located in its central and C-terminal regions that are responsible for targeting the protein to lipid droplets. acs.orgnih.govresearchgate.netacs.org The discontinuous nature of these segments suggests that the tertiary structure of the protein is important for creating the targeting signal. acs.orgnih.gov

C-terminal α–β Domain and 4-Helix Bundle: The C-terminal region is predicted to contain an α–β domain, a 4-helix bundle, and two β-strands. acs.orgnih.gov This structure forms a deep cleft that is conserved within the perilipin family and is large enough to bind lipids. acs.orgnih.gov Specifically, residues 119-251, which include helix α4, the α–β domain, and part of helix α6, form a cleft that is important for high-affinity lipid binding. researchgate.netacs.org

Domain/MotifLocation (Residues)Primary Function(s)
PAT Domain1-115Lipid droplet stabilization and accumulation, proteasomal degradation. acs.orgnih.gov
11-mer Repeating Unit103-215Potential role in linking lipid droplets to the plasma membrane for secretion. acs.orgnih.gov
Lipid Droplet Targeting DomainsCentral and C-terminal regionsDirecting PLIN2 to the surface of lipid droplets. acs.orgnih.govresearchgate.netacs.org
C-terminal α–β Domain and 4-Helix BundleC-terminal regionForms a lipid-binding cleft. acs.orgnih.gov

Dynamics of PLIN2 Localization to Lipid Droplets (LDs)

PLIN2 is one of the most abundant proteins found on the surface of lipid droplets and is considered a key marker for lipid accumulation in various cell types. nih.govresearchgate.net Its localization to LDs is a dynamic process influenced by the cellular lipid environment. maayanlab.cloud

The expression of PLIN2 and the accumulation of LDs are often upregulated in a time- and dose-dependent manner in response to treatment with oleate, a fatty acid. biophysics-reports.orgsemanticscholar.org This positive correlation suggests a reciprocal stabilization between PLIN2 and LDs, where the presence of LDs stabilizes the PLIN2 protein. biophysics-reports.orgsemanticscholar.org Conversely, the unbound, cytosolic form of PLIN2 is targeted for degradation by the ubiquitin-proteasome system. maayanlab.cloud

The binding of PLIN2 to the lipid droplet surface is a complex process that involves both hydrophobic and electrostatic interactions. researchgate.net It is also influenced by the lipid composition of the LD surface, particularly the presence of phospholipids (B1166683) with unsaturated acyl chains like dioleoylphosphatidylcholine. researchgate.net PLIN2's interaction is primarily with the phospholipid monolayer of the LD, not the neutral lipid core. biologists.com

While PLIN2 is almost exclusively found on lipid droplets, it plays a role in regulating lipolysis, the breakdown of fats. nih.gov It is considered to be relatively permissive to lipolysis compared to other perilipins like PLIN1 and PLIN5. nih.gov The degradation of PLIN2, which can be initiated by nutrient deprivation, allows other lipases to access the lipid droplet and initiate the hydrolysis of stored lipids. biologists.com

Association with Other Subcellular Compartments (e.g., Endoplasmic Reticulum, Plasma Membrane)

While predominantly localized to lipid droplets, PLIN2's function involves interactions with other subcellular compartments, notably the endoplasmic reticulum (ER) and the plasma membrane.

Endoplasmic Reticulum (ER): Lipid droplets are understood to bud from the endoplasmic reticulum. biorxiv.org PLIN2 is implicated in modulating ER stress, particularly in pancreatic β-cells. endocrinology.orgnih.gov Increased expression of PLIN2 is observed in β-cells under lipid load or when exposed to chemical ER stress inducers. nih.gov Downregulation of PLIN2 can alleviate fatty acid-induced ER stress, while its overexpression can worsen it. nih.gov This suggests a role for PLIN2 in the interplay between lipid homeostasis and ER function. endocrinology.orgnih.gov

Plasma Membrane: In secretory epithelial cells of the mammary gland, PLIN2 is involved in the process of apocrine lipid secretion, where cytoplasmic lipid droplets are enveloped by the apical plasma membrane before being released. frontiersin.orgnih.govresearchgate.net While not essential for the initial contact between lipid droplets and the apical plasma membrane, PLIN2 increases the percentage of LDs that make this contact and helps to enlarge the contact zone as the LD becomes enveloped by the membrane. frontiersin.orgnih.govresearchgate.net This function is thought to be mediated by enhancing molecular interactions that stabilize the contact between the lipid droplet and the plasma membrane. frontiersin.orgresearchgate.net In skeletal muscle, the distribution of PLIN2 declines from the sarcolemma (the plasma membrane of muscle cells) towards the center of the fiber. nih.gov

Subcellular CompartmentNature of Association with PLIN2Functional Implication
Endoplasmic Reticulum (ER)Modulates ER stress response. endocrinology.orgnih.govInvolved in the cellular response to lipotoxicity and ER stress, particularly in pancreatic β-cells. nih.gov
Plasma MembraneFacilitates interaction between lipid droplets and the apical plasma membrane in secretory cells. frontiersin.orgnih.govresearchgate.netPromotes apocrine lipid secretion in mammary epithelial cells. frontiersin.orgnih.govresearchgate.net

Mechanistic Roles of Perilipin 2 Plin2 in Lipid Metabolism and Cellular Physiology

Regulation of Lipid Droplet Biogenesis and Stability

Perilipin-2 is fundamentally involved in the formation, growth, and stabilization of lipid droplets. mdpi.comsciopen.com It is one of the first proteins recruited to nascent lipid droplets as they emerge from the endoplasmic reticulum, facilitating their expansion and maturation. researchgate.net The expression level of PLIN2 is positively correlated with the accumulation of lipid droplets; it is considered a reliable marker for LD accumulation. nih.govsciopen.com By coating the lipid droplet surface, PLIN2 acts as a protective barrier, shielding the stored neutral lipids, primarily triacylglycerols (TAG) and cholesterol esters, from the cytosolic environment. mdpi.com This protective function is crucial for preventing uncontrolled lipolysis and maintaining the structural integrity of the lipid droplet. mdpi.com Studies have shown that PLIN2 stabilizes lipid droplets, and in its absence, LDs may become enlarged and show altered interactions with other organelles like mitochondria. sciopen.comresearchgate.net

Modulation of Intracellular Lipolysis and Fatty Acid Mobilization

PLIN2 modulates the breakdown of stored fats (lipolysis) and the subsequent release of fatty acids. nih.gov While perilipins like PLIN1 and PLIN5 have more restrictive roles on lipolysis, PLIN2 is considered relatively permissive, allowing for a basal level of lipid turnover. nih.gov However, its presence on the lipid droplet surface still poses a physical barrier that regulates the access of lipolytic enzymes to the stored triacylglycerols. mdpi.com Overexpression of PLIN2 can slow down lipolysis by hindering the recruitment of key lipases to the lipid droplet. mdpi.com

Interaction with Adipose Triglyceride Lipase (B570770) (ATGL) and Hormone-Sensitive Lipase (HSL)

The primary enzymes responsible for initiating lipolysis are Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL). nih.govnih.gov Unlike PLIN1, which directly docks HSL upon phosphorylation, PLIN2 does not appear to have a specific high-affinity binding site for HSL under basal conditions. nih.gov However, some studies suggest that PLIN2 can interact with HSL via its N-terminal PAT domain, which may regulate the localization of HSL to the lipid droplet. mdpi.com The interaction is reportedly reduced upon stimulation by protein kinase A (PKA). mdpi.com

PLIN2's relationship with ATGL is also largely regulatory rather than direct binding. unc.edu PLIN2 does not significantly recruit ATGL to the lipid droplet surface. nih.gov Instead, its presence can limit the access of ATGL to the triacylglycerol core. mdpi.com The level of PLIN2 on the lipid droplet is therefore proportional to its protection against ATGL-mediated lipolysis. mdpi.com

LipaseInteraction with PLIN2Functional Outcome
Adipose Triglyceride Lipase (ATGL)No direct binding; PLIN2 acts as a physical barrier. nih.govunc.eduPLIN2 levels inversely regulate ATGL access to lipid droplets, thereby modulating basal lipolysis. mdpi.com
Hormone-Sensitive Lipase (HSL)Potential interaction via N-terminal PAT domain, reduced by PKA stimulation. mdpi.comMay influence HSL localization to the lipid droplet, but does not provide a primary docking site like PLIN1. nih.govmdpi.com

Role of Co-activators (e.g., ABHD5) in PLIN2-Mediated Lipolysis Control

The activity of ATGL is significantly enhanced by its co-activator, ABHD5 (also known as Comparative Gene Identification-58 or CGI-58). mdpi.comnih.gov In adipocytes, PLIN1 sequesters ABHD5 under basal conditions, thereby inhibiting ATGL activity. mdpi.comresearchgate.net However, PLIN2 lacks the specific C-terminal domain necessary to bind and sequester ABHD5. mdpi.commdpi.com Consequently, PLIN2 does not directly control lipolysis through the sequestration of ABHD5. nih.gov Its regulatory role is primarily through controlling the physical access of the ATGL-ABHD5 complex and other lipases to the lipid core. mdpi.comnih.gov

Involvement in Lipophagy and Autophagic Degradation of Lipid Droplets

Lipophagy is a specialized form of autophagy where entire lipid droplets are engulfed by autophagosomes and delivered to lysosomes for degradation. researchgate.net PLIN2 is deeply involved in this process. mdpi.com Overexpression of PLIN2 can protect lipid droplets from autophagic degradation, whereas a reduction in PLIN2 levels promotes lipophagy. mdpi.comnih.gov In some contexts, PLIN2 can be tagged with ubiquitin, which allows it to be recognized by autophagy receptors like p62, facilitating the engulfment of the lipid droplet by the autophagic machinery. mdpi.com

Chaperone-Mediated Autophagy (CMA) of PLIN2

Beyond macrolipophagy, PLIN2 itself is a direct substrate for Chaperone-Mediated Autophagy (CMA). mdpi.comnih.gov CMA is a selective process where cytosolic proteins containing a specific KFERQ-like motif are recognized by the chaperone Hsc70 (HSPA8) and targeted to the lysosome for degradation via the LAMP2A receptor. d-nb.infospandidos-publications.com PLIN2 contains such a motif, and its degradation via CMA is a key step in initiating lipolysis. nih.govspandidos-publications.com During periods of nutrient deprivation, CMA is activated, leading to the selective removal of PLIN2 from the lipid droplet surface. nih.gov This "uncoating" of the lipid droplet exposes the stored lipids, allowing access for cytosolic lipases like ATGL and facilitating the recruitment of the macroautophagy machinery. mdpi.comnih.gov Blocking CMA results in the accumulation of PLIN2 on lipid droplets, reduced lipolysis, and lipid accumulation. nih.gov

Autophagic ProcessRole of PLIN2Mechanism
Lipophagy (Macroautophagy)Regulator and Substrate Component. mdpi.commdpi.comPLIN2 can be ubiquitinated to promote engulfment of the entire lipid droplet. mdpi.com Its removal is often a prerequisite for lipophagy. nih.gov
Chaperone-Mediated Autophagy (CMA)Direct Substrate. nih.govspandidos-publications.comPLIN2 is selectively recognized by the Hsc70 chaperone and degraded in the lysosome, which "uncoats" the lipid droplet to allow lipase access. nih.gov

Inter-organelle Communication Mediated by PLIN2 (e.g., Mitochondria, Plasma Membrane)

PLIN2-Mediated Interaction with Mitochondria

The communication between lipid droplets and mitochondria is fundamental for cellular bioenergetics, facilitating the transfer of fatty acids from storage in LDs to mitochondria for β-oxidation. mdpi.com PLIN2 is a significant regulator of this interaction, influencing the proximity and functional coupling of these two organelles under various metabolic conditions.

Research indicates that the nature of PLIN2's role can be context-dependent. In mouse myoblast C2C12 cells, the knockout of PLIN2 resulted in lipid droplets having closer contact with mitochondria and other organelles. sciopen.combiophysics-reports.orgresearchgate.net This suggests that in some cellular environments, PLIN2 may act to modulate or gate the interaction rather than simply tethering the organelles.

In the liver, specific molecular interactions involving PLIN2 have been identified. Under conditions of aflatoxin B1 (AFB1) induced hepatotoxicity, an interaction between mitochondrial p53 and PLIN2 on the lipid droplet surface promotes LD-mitochondria contact. mdpi.comnih.gov This tethering, however, was shown to impede lysosome-dependent lipophagy, leading to lipid accumulation. mdpi.comnih.gov

Metabolic stress, such as starvation, can also trigger PLIN2-mediated communication. In the liver, fasting activates p38 mitogen-activated protein kinase (MAPK), which phosphorylates PLIN2. mdpi.com This phosphorylation event enables PLIN2 to bind with Carnitine Palmitoyltransferase 1 (CPT1), an enzyme on the outer mitochondrial membrane. This interaction correlates with a significant increase in mitochondria bound to lipid droplets, stimulating lipolysis and fatty acid oxidation. mdpi.com Similarly, under low glucose conditions, PLIN2 can form a complex with SNARE proteins VAMP4 and SNAP23, which then associates with Acyl-CoA Synthetase Long-chain family member 1 (ACSL1) on the outer mitochondrial membrane, potentially enhancing the binding of the two organelles. mdpi.com

Conversely, in pancreatic beta cells, PLIN2 deficiency was found to increase the number of contacts between lysosomes and mitochondria, implying that PLIN2 regulates the flow of fatty acids through a multi-organelle pathway. biorxiv.org

Table 1: Research Findings on PLIN2-Mitochondria Interactions

Cellular Context/ConditionKey PLIN2 Interacting Partner(s)Observed Outcome of InteractionReference(s)
Mouse Myoblast (C2C12) cells-Knockout of PLIN2 led to closer contact between LDs and mitochondria. sciopen.combiophysics-reports.orgresearchgate.net
Liver (Aflatoxin B1 exposure)Mitochondrial p53Enhanced LD-mitochondria contact; impeded lipophagy. mdpi.comnih.gov
Liver (Fasting/Starvation)CPT1 (after PLIN2 phosphorylation by PFKL)Increased LD-bound mitochondria; stimulated lipolysis and fatty acid oxidation. mdpi.com
Liver (Low Glucose)VAMP4, SNAP23, ACSL1May improve binding of LDs and mitochondria for efficient fatty acid activation. mdpi.com
Pancreatic Beta Cells-PLIN2 deficiency increased lysosome-mitochondria contacts, altering fatty acid flow. biorxiv.org

PLIN2-Mediated Interaction with the Plasma Membrane

PLIN2 is also instrumental in mediating the contact between lipid droplets and the plasma membrane, a process that is particularly well-documented in the context of lipid secretion. In the secretory epithelial cells of the mouse mammary gland, PLIN2 facilitates a novel apocrine mechanism for milk fat secretion. frontiersin.orgnih.gov This process involves the direct contact of cytoplasmic lipid droplets with the apical plasma membrane (APM), followed by envelopment and release into the lumen. frontiersin.orgnih.gov

Studies have proposed that PLIN2 is part of a key tethering complex that stabilizes the LD-APM contact site. This complex includes the transmembrane protein Butyrophilin 1a1 (BTN1a1) and the redox enzyme Xanthine Oxidoreductase (XOR). frontiersin.orgresearchgate.net While research shows that PLIN2 is not strictly required for the initial formation of LD-APM contacts, its presence significantly enhances the interaction. frontiersin.orgnih.gov Mice lacking PLIN2 demonstrated a lower percentage of lipid droplets in contact with the APM. Furthermore, PLIN2 mediates the enlargement of the contact zone between the lipid droplet and the plasma membrane as the droplet undergoes envelopment. frontiersin.orgnih.gov

The effects of PLIN2 on these interactions are associated with an increased abundance of key mediating proteins, such as BTN, XOR, and Cidea, on the membranes surrounding the secreted lipid droplets. frontiersin.orgnih.gov This suggests that PLIN2 does not directly form the bridge to the plasma membrane but rather enhances and stabilizes the molecular interactions governing the contact and subsequent membrane envelopment required for secretion. nih.gov

Table 2: Impact of PLIN2 on LD-APM Interaction Components in Mouse Mammary Glands

Protein/ComponentRole in LD-APM InteractionEffect of PLIN2 PresenceReference(s)
Butyrophilin 1a1 (BTN1a1) Transmembrane protein in tethering complexIncreased abundance on secreted membranes frontiersin.orgresearchgate.net
Xanthine Oxidoreductase (XOR) Redox enzyme in tethering complexIncreased abundance on secreted membranes frontiersin.orgresearchgate.net
Cidea Mediator of LD-APM contact formationIncreased abundance on secreted membranes frontiersin.orgnih.gov
LD-APM Contact Zone Site of physical interactionEnlargement of the contact area frontiersin.orgnih.gov
Percentage of LDs at APM Rate of contact initiationIncreased percentage of LDs contacting the APM frontiersin.orgnih.gov

Regulation of Perilipin 2 Plin2 Expression and Activity

Transcriptional Regulation Mechanisms (e.g., Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Activation)

The expression of the PLIN2 gene is intricately controlled by a family of transcription factors known as Peroxisome Proliferator-Activated Receptors (PPARs), with PPARγ being a particularly significant regulator. nih.govresearchgate.net PPARs are ligand-activated transcription factors that play pivotal roles in lipid and glucose metabolism. researchgate.net

Activation of PPARγ by specific agonists has been shown to significantly increase the expression of the PLIN2 gene. nih.govnih.gov This regulation occurs through the direct binding of PPARγ to a functional PPAR-responsive element located in the promoter region of the perilipin gene. nih.gov Studies using chromatin immunoprecipitation assays have confirmed that endogenous PPARγ protein binds to this promoter region, solidifying its role as a direct transcriptional activator. nih.gov While PPARγ is a key regulator, other isoforms, such as PPARα and PPARδ, can also induce PLIN2 expression. researchgate.netnih.gov

The physiological relevance of this pathway is highlighted by studies where overexpression of PPARγ leads to the upregulation of PLIN2, which is associated with an accumulation of triacylglycerides. nih.gov This transcriptional control mechanism firmly links systemic lipid metabolic signaling to the regulation of lipid droplet dynamics at the cellular level through PLIN2.

Summary of Key Transcriptional Regulators of PLIN2
Transcription FactorEffect on PLIN2 ExpressionMechanism of ActionReference
PPARγ (Peroxisome Proliferator-Activated Receptor gamma)UpregulationDirect binding to a PPAR-responsive element in the PLIN2 gene promoter. nih.govnih.gov
PPARα (Peroxisome Proliferator-Activated Receptor alpha)UpregulationActivation by agonists induces PLIN2 expression. researchgate.netnih.gov
PPARδ (Peroxisome Proliferator-Activated Receptor delta)UpregulationActivation by agonists induces PLIN2 protein. researchgate.net

Post-Translational Modifications

Beyond transcriptional control, the function and stability of the PLIN2 protein are further modulated by a series of post-translational modifications. These modifications allow for rapid, acute adjustments of PLIN2 activity in response to immediate cellular needs.

A critical post-translational modification governing PLIN2's role in lipolysis is phosphorylation, particularly by the AMP-activated protein kinase (AMPK), a central energy sensor in the cell. nih.govnih.govresearchgate.net Under conditions that induce lipolysis, PLIN2 undergoes phosphorylation in an AMPK-dependent manner. nih.govtandfonline.com This phosphorylation event is a key step that primes the PLIN2 protein for degradation. nih.govresearchgate.net

Research indicates that AMPK-dependent phosphorylation of PLIN2 facilitates its removal from the lipid droplet surface. nih.govtandfonline.com This process occurs after the chaperone protein HSPA8/Hsc70 interacts with PLIN2. nih.govnih.gov The phosphorylation event allows the PLIN2 protein to be targeted for degradation through a selective form of autophagy known as chaperone-mediated autophagy (CMA). nih.govtandfonline.comresearchgate.net The removal of PLIN2 from the lipid droplet surface is a prerequisite for allowing cytosolic lipases and other autophagy proteins to access the stored lipids, thereby initiating lipolysis. nih.govtandfonline.com Inhibition of AMPK prevents this phosphorylation and subsequent degradation, leading to higher levels of PLIN2 on lipid droplets. nih.gov

Key Proteins in PLIN2 Phosphorylation and Degradation Cascade
ProteinRoleInteraction/Effect on PLIN2Reference
AMPK (AMP-activated protein kinase)KinasePhosphorylates PLIN2, initiating its degradation. nih.govnih.govtandfonline.com
HSPA8/Hsc70ChaperoneInteracts with PLIN2 prior to phosphorylation and targets it for chaperone-mediated autophagy. nih.govresearchgate.net

The stability of PLIN2, particularly the pool of protein not bound to lipid droplets, is regulated by ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov This pathway serves to eliminate excess or free cytosolic PLIN2. nih.gov

One major mechanism for PLIN2 degradation is the Ac/N-end rule pathway. nih.govresearchgate.net In this pathway, the N-terminally acetylated form of PLIN2 is recognized by the E3 ubiquitin ligase TEB4 (also known as MARCH6). nih.gov TEB4 then targets PLIN2 for polyubiquitination, marking it for destruction by the 26S proteasome. nih.govresearchgate.net This degradation pathway is particularly active under lipid-deprived conditions when there are fewer lipid droplets to which PLIN2 can bind for stabilization. nih.govresearchgate.net The N-terminal region of PLIN2 is critical for this process. nih.gov

Other E3 ligases have also been implicated in PLIN2 ubiquitination. For instance, TRIM21 has been shown to mediate the ubiquitination of PLIN2, thereby regulating the accumulation of neuronal lipid droplets following acute spinal cord injury. nih.gov These findings indicate that PLIN2 is degraded in the cytosol via specific ubiquitin-proteasome pathways, which prevents the accumulation of unbound PLIN2 and contributes to the regulation of intracellular lipid homeostasis. nih.govnih.gov

Perilipin 2 Plin2 in Cellular and Systemic Pathophysiology Pre Clinical and Mechanistic Studies

Role in Metabolic Dysregulation in Animal Models

Animal models have been instrumental in uncovering the contributions of PLIN2 to various metabolic diseases. These studies, primarily involving genetic manipulation such as knockout or overexpression of the Plin2 gene in mice, have demonstrated its critical role in the development of conditions like fatty liver disease, atherosclerosis, and obesity-related disorders.

Hepatic Steatosis and Non-Alcoholic Fatty Liver Disease (NAFLD) Models

The liver is a central organ in lipid metabolism, and PLIN2 is the most abundant lipid droplet protein in steatotic livers. mdpi.com Its expression is strongly correlated with the severity of hepatic steatosis. mdpi.com Animal models have consistently shown that PLIN2 is a key player in the pathogenesis of NAFLD.

Total deletion of PLIN2 in mice offers complete protection against Western diet-induced obesity, insulin (B600854) resistance, steatohepatitis (NASH), and liver fibrosis. nih.govnih.gov Mechanistically, hepatocyte-specific deletion of PLIN2 (Plin2-HepKO) largely prevents NASH and fibrosis and partially protects against steatosis, although it does not prevent obesity or insulin resistance. nih.govnih.gov This suggests that the actions of PLIN2 within hepatocytes are primary drivers of liver inflammation and fibrotic injury in obese mice. nih.govnih.gov

In alcohol-fed mouse models, the absence of PLIN2 prevents the development of hepatic steatosis, glucose intolerance, and the accumulation of ceramides (B1148491) in the liver. plos.org This protective effect is associated with the downregulation of genes involved in lipogenesis and triglyceride synthesis. plos.org Furthermore, reducing PLIN2 levels in the livers of diet-induced obese mice using antisense oligonucleotides has been shown to decrease hepatic lipid accumulation and improve insulin sensitivity. nih.gov The protective mechanisms in PLIN2-deficient livers involve the integrated actions of adipose triglyceride lipase (B570770) (ATGL) and lipophagy, an autophagy-dependent process for lipid breakdown. mdpi.com

Table 1: Effects of Perilipin-2 Modulation in NAFLD Animal Models
ModelPLIN2 ModulationKey FindingsReference
Western Diet-Fed MiceTotal Knockout (Plin2-Null)Protected from obesity, insulin resistance, NASH, and fibrosis. nih.govnih.gov
Western Diet-Fed MiceHepatocyte-Specific Knockout (Plin2-HepKO)Largely protected from NASH and fibrosis; partially from steatosis. No protection from obesity or insulin resistance. nih.govnih.gov
Alcohol-Fed MiceTotal Knockout (Plin2KO)Prevented hepatic steatosis, glucose intolerance, and ceramide accumulation. plos.org
Diet-Induced Obese MiceAntisense Oligonucleotide ReductionDecreased hepatic lipid accumulation and enhanced insulin sensitivity. nih.gov

Atherosclerosis and Cardiovascular Disease Models

PLIN2's role extends to the development of atherosclerosis. spandidos-publications.com Its expression is elevated in human and mouse atherosclerotic plaques. spandidos-publications.com Studies using mouse models of atherosclerosis, such as ApoE-/- mice, have demonstrated that the absence of PLIN2 leads to decreased lesion development and reduced foam cell formation. spandidos-publications.com This is attributed to increased cholesterol efflux from macrophages, a critical step in preventing the buildup of atherosclerotic plaques. spandidos-publications.com

In the context of cardiovascular disease, PLIN2 is highly expressed in the heart, and its levels increase during fasting-induced cardiac steatosis (lipid accumulation in the heart muscle). nih.govnih.gov Transgenic mice with cardiac-specific overexpression of PLIN2 develop significant accumulation of triacylglycerol in their hearts. nih.gov While young mice with this condition maintain normal cardiac function, it highlights the direct role of PLIN2 in promoting lipid storage within cardiomyocytes. nih.govnih.gov Conversely, some studies suggest that PLIN2 is important for the proper breakdown of lipid droplets in the heart via lipophagy. nih.gov Its increased expression is associated with various metabolic diseases that are risk factors for cardiovascular conditions. nih.govmdpi.com

Obesity-Related Metabolic Disorders and Insulin Resistance in Pre-clinical Models

Pre-clinical models have firmly established a link between PLIN2 and the development of obesity and insulin resistance. Mice lacking PLIN2 (Plin2-null) are resistant to obesity, insulin resistance, and fatty liver induced by high-fat or Western-style diets. nih.govresearchgate.net This protection is associated with several mechanisms, including reduced energy intake and increased physical activity. oatext.com

In Plin2-null mice fed a Western diet, adipose tissue exhibits enhanced insulin sensitivity. researchgate.net These animals also show an increase in the "browning" of white adipose tissue, a process that dissipates energy as heat and can protect against obesity. mdpi.com The absence of PLIN2 prevents obesity-associated inflammation in adipose tissue. nih.gov Extra-hepatocyte actions of PLIN2 are largely responsible for the obesity, adipose inflammation, and impaired glucose clearance seen in wild-type mice on an obesogenic diet. nih.govnih.gov Conversely, overexpression of PLIN2 has been shown to improve insulin sensitivity in skeletal muscle despite leading to increased intramuscular lipid levels, suggesting a role in safely partitioning excess fats into triacylglycerol storage. nih.gov

Skeletal Muscle Metabolism and Sarcopenia Models

In skeletal muscle, PLIN2 expression is linked to age-related changes and muscle atrophy. nih.gov Studies have reported an accumulation of PLIN2 in the muscles of older, inactive individuals, which correlates with lower muscle mass and strength. nih.gov In these individuals, higher PLIN2 expression is associated with increased expression of genes related to muscle atrophy. nih.gov

Animal models have further explored this connection. In a mouse model of disuse-induced muscle atrophy, an increase in PLIN2 was observed. nih.gov Experimental downregulation of PLIN2 in the tibialis anterior muscle of mice was sufficient to induce a significant increase in myofiber size (hypertrophy) and was able to counteract denervation-induced muscle atrophy. nih.gov This suggests that PLIN2 is a critical mediator in the control of muscle mass, potentially through its role in regulating intracellular lipid content and composition. researchgate.net Knockdown of UCHL1, a deubiquitinating enzyme, in mouse skeletal muscle or C2C12 cells leads to a reduction in PLIN2 protein levels and decreased lipid content, suggesting UCHL1 may stabilize PLIN2 and thus promote lipid storage. frontiersin.org

Renal Pathophysiology Models

Emerging evidence implicates PLIN2 in kidney disease. In a mouse model of ischemia-reperfusion-induced acute kidney injury (AKI), the expression of PLIN2 was significantly upregulated. nih.govnih.gov This increase was associated with the generation of reactive oxygen species (ROS), a key driver of cellular damage in AKI. nih.gov An in vitro study using primary tubular cells confirmed that hydrogen peroxide (an inducer of oxidative stress) increased PLIN2 expression. nih.govnih.gov Importantly, knocking down PLIN2 in these cells decreased apoptosis (programmed cell death) following hydrogen peroxide treatment. nih.govnih.gov This protective effect was dependent on the activation of peroxisome proliferator-activated receptor α (PPARα), suggesting that targeting the downregulation of PLIN2 could be a potential therapeutic strategy for AKI. nih.govnih.gov

Contribution to Cancer Cell Metabolism and Progression in In Vitro and Animal Models

Beyond metabolic diseases, PLIN2 has been identified as a significant factor in cancer biology. mdpi.com High expression of PLIN2 is often associated with a poor prognosis in various cancers, including those of the lung, colon, breast, and kidney. mdpi.comnih.gov Cancer cells frequently exhibit altered lipid metabolism, characterized by an accumulation of lipid droplets, which serve as an energy source to fuel rapid proliferation and progression. nih.govnews-medical.net

In vitro and animal models have shown that PLIN2 is crucial for this process. In lung adenocarcinoma cell lines (A549 and PC-9), knocking out PLIN2 significantly reduced the accumulation of lipid droplets and suppressed cell proliferation and migration. nih.gov Hypoxia, a common feature of the tumor microenvironment, induces lipid droplet accumulation in a manner dependent on PLIN2 in glioblastoma models. nih.gov Disruption of PLIN2 expression in this context reduced ATP production, increased ROS levels, and decreased cancer cell growth and survival both in vitro and in vivo. nih.gov Furthermore, in clear-cell renal cell carcinoma, the transcription factor HIF-2α promotes PLIN2 overexpression, which is linked to increased cancer cell viability. nih.gov These findings highlight PLIN2's role in supporting cancer cell survival and aggressiveness by modulating lipid metabolism. nih.govnews-medical.net

Table 2: Role of Perilipin-2 in Cancer Models
Cancer ModelPLIN2 ModulationObserved EffectsReference
Lung Adenocarcinoma Cells (A549, PC-9)CRISPR/Cas9 KnockoutReduced lipid droplet accumulation, suppressed cell proliferation and migration. nih.gov
Glioblastoma Xenograft (Mouse)Disruption of ExpressionReduced ATP production, increased ROS, decreased cell growth and survival. nih.gov
Clear-Cell Renal Cell CarcinomaOverexpression (HIF-2α mediated)Associated with increased cancer cell viability. nih.gov

Involvement in Neurobiological Processes and Demyelination/Remyelination Models

Perilipin-2 (PLIN2) plays a significant role in the pathophysiology of the central nervous system (CNS), particularly in the context of demyelinating disorders. nih.gov Preclinical studies have identified PLIN2 as a key regulator of lipid droplet (LD) metabolism within phagocytic cells of the CNS, such as microglia and macrophages. nih.govuhasselt.be In demyelinating conditions, these phagocytes engulf myelin debris, leading to the formation of intracellular LDs. PLIN2 localizes to the surface of these LDs and protects them from degradation through lipolysis. nih.govresearchgate.net

This protective action impairs the proper intracellular processing and clearance of myelin-derived lipids. nih.gov The resulting accumulation of LDs within microglia and macrophages, creating "foamy phagocytes," drives these cells toward a pro-inflammatory state, which is detrimental to CNS repair. uhasselt.be Mechanistically, PLIN2's presence is associated with reduced expression of pro-inflammatory mediators in myelin-loaded macrophages when its gene (Plin2) is deficient. researchgate.net

The impact of PLIN2 on CNS repair has been demonstrated in various preclinical models. In the cuprizone-induced demyelination model, a standard for studying demyelination and remyelination, the absence of PLIN2 markedly improves the remyelination process. nih.govuhasselt.be Similarly, in ex vivo brain slice models, Plin2-deficiency stimulates LD turnover, reduces the inflammatory burden, and enhances remyelination. nih.govuhasselt.be These findings collectively suggest that by limiting the breakdown of lipid droplets, PLIN2 impedes the resolution of inflammation and hinders the regenerative response required for myelin repair. nih.govresearchgate.net Consequently, targeting PLIN2 has been identified as a potential therapeutic strategy to stimulate remyelination by preventing the pathogenic accumulation of lipids in foamy phagocytes. nih.govresearchgate.net

Table 1: Summary of PLIN2's Role in Preclinical Demyelination/Remyelination Models

Model System Key Finding Consequence of PLIN2 Activity Reference
In vivo Cuprizone Model Plin2-deficiency markedly improves remyelination. PLIN2 limits remyelination. nih.govuhasselt.be
Ex vivo Brain Slice Model Loss of Plin2 improves remyelination. PLIN2 impairs CNS repair processes. nih.govuhasselt.be
Myelin-Containing Phagocytes (in vitro) PLIN2 protects lipid droplets from lipolysis-mediated degradation. Impaired processing of myelin-derived lipids. nih.govresearchgate.net

PLIN2 as a Marker for Lipid Droplet Accumulation and Cellular Stress

Perilipin-2 is widely recognized as a specific and reliable marker for the accumulation of intracellular lipid droplets (LDs). oup.comresearchgate.net As a constitutive protein of the LD surface, the levels of PLIN2 expression often directly correlate with the abundance of neutral lipids stored within cells. researchgate.netnih.gov This characteristic makes it an invaluable tool in preclinical research for identifying and quantifying cellular steatosis across various cell types and tissues. researchgate.net

The accumulation of PLIN2-coated LDs is not merely an indicator of lipid storage but is also closely associated with conditions of cellular stress. oup.com For instance, under hypoxic conditions, PLIN2 expression is upregulated, which is essential for the formation of LDs and for maintaining cell viability in a low-oxygen environment. oup.com In trophoblastic cells, overexpression of PLIN2 was shown to promote LD accumulation and enhance cell viability when the cells were exposed to high levels of fatty acids, indicating a protective role against lipotoxicity-induced stress. oup.com

In the context of neurobiology, PLIN2-positive LDs accumulate in microglia under pathological conditions, such as those modeled for Alzheimer's disease. researchgate.net This lipid accumulation signifies a state of cellular stress and metabolic dysregulation within these immune cells, which can impair their normal functions like phagocytosis. researchgate.net The presence of PLIN2-laden microglia is therefore considered an indicator of a stressed cellular state that contributes to neuroinflammation. researchgate.net

Table 2: PLIN2 as a Marker in Cellular Stress Models

Cellular Context Stress Condition Role/Observation of PLIN2 Reference
Trophoblasts Hypoxia Upregulated; essential for LD formation and cell survival. oup.com
Trophoblasts Excess Fatty Acids Overexpression promotes LD accumulation and enhances viability. oup.com
Microglia Alzheimer's Disease Models Increased PLIN2 is a marker of LD accumulation and cellular stress. researchgate.net

Circulating Perilipin-2 (cPLIN2) as a Mechanistic Correlate in Pre-clinical Studies

Beyond its intracellular role, Perilipin-2 can be detected in circulation (cPLIN2), where it has emerged as a potential systemic biomarker reflecting underlying metabolic and inflammatory states. nih.govnih.gov While much of the research is in clinical stages, the mechanistic underpinnings are explored in preclinical contexts. These studies suggest that cPLIN2 levels can serve as a correlate for systemic pathophysiology, particularly in conditions involving metabolic dysregulation and inflammation. mdpi.com

Mechanistic studies and clinical observations have shown strong correlations between cPLIN2 levels and markers of adiposity, such as body mass index (BMI) and total fat mass. nih.govnih.gov Furthermore, cPLIN2 levels are positively correlated with the pro-inflammatory adipokine leptin, suggesting a link between circulating PLIN2 and systemic inflammatory processes driven by adipose tissue. nih.govnih.gov In models of critical illness, elevated serum PLIN2 is associated with multiple organ dysfunction, indicating that cPLIN2 may reflect widespread cellular stress and injury. mdpi.com

Preclinical investigations into insulin resistance have also implicated PLIN2 in its pathophysiology. mdpi.com Although clinical studies show complex results, experimental data suggest a relationship between PLIN2 and pathways of insulin resistance. mdpi.com Therefore, in preclinical research, monitoring cPLIN2 could offer a non-invasive window into organ-specific lipid accumulation or systemic inflammatory responses, providing a mechanistic link between cellular lipid metabolism and systemic disease manifestations. nih.govmdpi.com

Table 3: Circulating PLIN2 (cPLIN2) as a Mechanistic Correlate

Correlated Parameter Nature of Correlation Implied Mechanistic Link Reference
Body Mass Index (BMI) / Fat Mass Strong Positive Reflects total body adiposity and lipid storage. nih.govnih.gov
Leptin Strong Positive Link to systemic inflammation and adipokine signaling. nih.govnih.gov
Insulin / HOMA-IR Positive Association with insulin resistance pathways. nih.govmdpi.com

Research on Perilipin 2 129 137 Peptide

Identification and Amino Acid Sequence of Perilipin-2 (129-137) (SVASTITGV)

Perilipin-2 (PLIN2), also known as Adipophilin (ADPH) or Adipose differentiation-related protein (ADRP), is a protein associated with the surface of intracellular lipid droplets. nih.govabclonal.comoatext.com The specific peptide fragment, Perilipin-2 (129-137), corresponds to amino acids 129 through 137 of the full-length human Perilipin-2 protein (UniProt accession number: Q99541). jpt.com

The primary structure of this nonapeptide—a peptide consisting of nine amino acids—is identified by the sequence Serine-Valine-Alanine-Serine-Threonine-Isoleucine-Threonine-Glycine-Valine. jpt.com This is commonly represented by the one-letter code SVASTITGV. jpt.com This particular sequence has been synthesized for use in immunological assays to investigate T-cell immunity and its potential connection to autoimmune diseases. jpt.com

AttributeDescription
Protein OriginPerilipin-2 (PLIN2) / Adipophilin (ADPH)
Amino Acid Position129-137
Sequence (Three-Letter)Ser-Val-Ala-Ser-Thr-Ile-Thr-Gly-Val
Sequence (One-Letter)SVASTITGV
UniProt AccessionQ99541

Immunological Investigations of Perilipin-2 (129-137) as an Antigen

The role of Perilipin-2 (129-137) as a potential antigen has been a subject of scientific inquiry, especially within the context of metabolic diseases like obesity. nih.govnih.gov Obesity is characterized by chronic low-grade inflammation in adipose tissue, a process that involves the infiltration of various immune cells, including CD8+ T-cells. nih.gov The theory that specific autoantigens within the adipose tissue might trigger the activation of these T-cells has driven research into proteins like Perilipin-2, whose expression is elevated in the adipose tissue of individuals with obesity. nih.govabcam.com

Research has been conducted to determine if the Perilipin-2 (129-137) peptide is a target for CD8+ T-cells in individuals with obesity. nih.gov One such study focused on subjects expressing the HLA-A0201 molecule, a common human leukocyte antigen type. nih.govnih.gov The investigation utilized an enzyme-linked immunospot (ELISpot) assay to measure the production of interferon-gamma (IFN-γ) by CD8+ T-cells after being exposed to the SVASTITGV peptide. nih.gov IFN-γ is a cytokine that indicates T-cell activation.

The study's findings showed that the Perilipin-2 (129-137) peptide did not elicit a significant IFN-γ response from the peripheral blood mononuclear cells (PBMCs) of patients with obesity. nih.govnih.gov There was no statistically significant difference in the response to the peptide between the group of individuals with obesity and the healthy control group. nih.govnih.gov This outcome suggests that, within the context of this study, Perilipin-2 (129-137) is not a primary target antigen for circulating CD8+ T-cells in individuals with obesity. nih.gov

Summary of IFN-γ ELISpot Assay Results for Perilipin-2 (129-137)
Participant GroupNumber of ParticipantsResponse to Perilipin-2 (129-137)Key Finding
Obesity9No significant responseNo significant difference in IFN-γ secretion between groups in response to the peptide. nih.govnih.gov
Healthy Controls11No significant overall response (though 2 of 11 showed high reactivity)

The investigation into Perilipin-2 (129-137) extends to its potential role as an autoantigen in the autoimmune component of obesity. nih.gov The rationale for this line of inquiry is based on the observation that chronic inflammation in the adipose tissue of obese individuals might be driven by an autoimmune response to self-proteins. nih.gov Given that Perilipin-2 expression is upregulated in obesity, it was hypothesized to be a potential trigger for the activation and recruitment of CD8+ T-cells that contribute to this inflammation. nih.gov

Advanced Methodologies for Studying Perilipin 2 Plin2 and Its 129 137 Peptide

Molecular Biology and Genetic Manipulation Techniques

Genetic manipulation techniques are fundamental to elucidating the function of PLIN2 by modulating its expression. These methods allow for the investigation of the consequences of gene inactivation, increased gene expression, or the inhibition of its translation.

Gene Knockout: The generation of PLIN2 knockout (KO) models, particularly in mice and cell lines, has been instrumental in understanding its physiological role. For instance, knocking out PLIN2 in the C2C12 mouse myoblast cell line resulted in enlarged lipid droplets and increased triacylglycerol hydrolysis activity researchgate.net. In mice, β cell–specific deletion of PLIN2 led to reduced glucose-stimulated insulin (B600854) secretion when fed a high-fat diet, highlighting its importance in metabolic regulation under nutritional stress nih.gov. These studies demonstrate that the complete removal of the PLIN2 gene can reveal its critical functions in lipid storage and metabolism.

Overexpression: Conversely, overexpressing PLIN2 is used to study the effects of its abundance. Overexpression of PLIN2 in MIN6 cells, a mouse insulinoma cell line, has been shown to increase the incorporation of fatty acids into triglycerides, indicating a direct role in promoting lipid storage nih.gov. This technique helps to understand the dose-dependent functions of the protein.

Antisense Oligonucleotides (ASOs): ASOs are used to specifically downregulate PLIN2 expression. In MIN6 cells, the use of ASOs to reduce PLIN2 levels resulted in decreased fatty acid incorporation into triglycerides, complementing the findings from overexpression studies nih.gov. This approach offers a transient and titratable method for reducing protein expression.

CRISPR-Cas9: The powerful CRISPR-Cas9 gene-editing technology has been utilized to conduct genome-wide screens to identify regulators of PLIN2. By creating genome-edited human PLIN2 reporter cell lines, researchers have performed CRISPR-Cas9 loss-of-function screens to identify genetic modifiers that influence PLIN2 expression and its post-translational stability under various metabolic conditions escholarship.orgbiorxiv.orgtulane.edu. These screens have identified genes involved in lipid metabolism, ubiquitination, and transcription as key regulators of PLIN2 levels escholarship.orgbiorxiv.org.

Summary of Genetic Manipulation Techniques Used to Study PLIN2
TechniqueModel SystemKey FindingReference
Gene KnockoutC2C12 cellsEnlarged lipid droplets and increased triacylglycerol hydrolysis. researchgate.net
Gene KnockoutMouse β cellsReduced glucose-stimulated insulin secretion on a high-fat diet. nih.gov
OverexpressionMIN6 cellsIncreased fatty acid incorporation into triglycerides. nih.gov
Antisense OligonucleotidesMIN6 cellsDecreased fatty acid incorporation into triglycerides. nih.gov
CRISPR-Cas9 ScreensHuman reporter cell linesIdentified genetic modifiers of PLIN2 expression and stability. escholarship.orgbiorxiv.orgtulane.edu

Biochemical and Proteomic Approaches

Biochemical and proteomic methods are essential for characterizing the properties of the PLIN2 protein, its interactions with other molecules, and its role in cellular lipid dynamics.

Protein-Protein Interaction Assays: Identifying the interaction partners of PLIN2 provides insight into its functional networks. Yeast two-hybrid screening has been employed to discover proteins that associate with PLIN2. This technique identified CGI-58 as an interactor for PLIN2 (also known as ADRP) nih.gov. The interaction between CGI-58 and perilipin was further confirmed using a GST-pulldown assay nih.gov. Such assays are crucial for mapping the PLIN2 interactome.

Phosphorylation Analysis: While PLIN2 is not a primary target of PKA-mediated phosphorylation like perilipin 1, understanding its post-translational modifications is important. Studies have shown that PLIN2 can be phosphorylated by AMP kinase (AMPK) after associating with Hsc70, which precedes its removal from lipid droplets for degradation nih.gov.

Lipid Analysis and Binding Assays: To understand how PLIN2 interacts with lipids, fluorescent ligand binding assays have been developed. These assays use fluorescently labeled lipids, such as NBD-cholesterol and NBD-stearic acid, to assess the binding affinity of PLIN2 and its various domains acs.orgnih.gov. These studies have revealed that the N-terminal PAT domain of PLIN2 does not bind cholesterol or stearic acid, but rather residues 119-251 are important for high-affinity lipid binding acs.orgnih.gov. Proteomic analysis of proteins associated with lipid droplets in both basal and lipolytically stimulated adipocytes further helps to understand the dynamic protein composition of these organelles nih.gov.

Biochemical and Proteomic Approaches for PLIN2 Study
ApproachMethodKey FindingReference
Protein-Protein InteractionYeast Two-Hybrid, GST-PulldownIdentified CGI-58 as a PLIN2 interacting protein. nih.gov
Phosphorylation Analysis-PLIN2 is phosphorylated by AMPK, facilitating its degradation. nih.gov
Lipid Binding AssaysFluorescent Ligand BindingPLIN2 residues 119-251 are critical for high-affinity lipid binding. acs.orgnih.gov

Cellular Imaging and Microscopy Techniques

Visualizing the subcellular localization of PLIN2 is key to understanding its function in the context of lipid droplets and other organelles.

Immunofluorescence: This is a widely used technique to visualize PLIN2 on the surface of lipid droplets in cultured cells. Antibodies specific to PLIN2 are used to label the protein, which can then be visualized using a fluorescent microscope researchgate.net. This method allows for the co-localization of PLIN2 with other proteins and organelles.

BODIPY Staining: The neutral lipid dye BODIPY 493/503 is often used to stain the core of lipid droplets. Simultaneous imaging of BODIPY-stained lipid droplets and immunolabeled PLIN2 allows for the clear visualization of PLIN2 coating the lipid droplet surface researchgate.netresearchgate.net.

Fluorescent Protein Tagging: To visualize PLIN2 in living cells and organisms, it is often tagged with a fluorescent protein, such as Green Fluorescent Protein (GFP). The fusion protein, for example, EGFP-PLIN2, allows for real-time imaging of lipid droplet dynamics researchgate.net. This approach has been used to create transgenic zebrafish lines where EGFP is fused to the endogenous plin2 gene, enabling live imaging of lipid droplet formation and trafficking nih.govbiorxiv.org.

Immunological Assays for Peptide-Specific Responses

The peptide fragment Perilipin-2 (129-137) has been investigated as a potential T-cell epitope. Specific immunological assays are used to measure the cellular immune response to this peptide. The Human Perilipin-2 Peptide (129-137), with the sequence H-SVASTITGV-OH, is used for the stimulation of antigen-specific T cells in these assays jpt.com.

ELISPOT (Enzyme-Linked Immunospot) Assay: The ELISPOT assay is a highly sensitive method used to quantify the number of cytokine-secreting cells at the single-cell level. It has been used to monitor the presence of IFN-γ producing CD8+ T-cells in response to the ADPH 129-137 peptide in peripheral blood mononuclear cells (PBMCs) from both obese patients and healthy controls nih.govnih.gov. In one study, PBMCs were stimulated with the ADPH 129-137 peptide, and the number of IFN-γ secreting cells was measured. The results showed no significant difference in the response to the peptide between obese patients and healthy donors, suggesting that this peptide may not act as an autoantigen in obesity nih.govnih.gov.

Intracellular Cytokine Staining (ICS): ICS is another technique that can be used to detect antigen-specific T cells by measuring the production of cytokines within the cell by flow cytometry. This method can be applied to further characterize the phenotype of T cells responding to the Perilipin-2 (129-137) peptide jpt.com.

Cytotoxicity and Proliferation Assays: These assays can also be employed to assess the functional consequences of T-cell recognition of the Perilipin-2 (129-137) peptide. Cytotoxicity assays measure the ability of specific T cells to kill target cells presenting the peptide, while proliferation assays measure the expansion of specific T cells upon peptide stimulation jpt.com.

Immunological Assays for Perilipin-2 (129-137) Peptide
AssayPurposeKey FindingReference
ELISPOTQuantify IFN-γ producing CD8+ T-cellsNo significant difference in response to ADPH 129-137 between obese and healthy subjects. nih.govnih.gov
Intracellular Cytokine StainingCharacterize cytokine production in specific T-cell subsets- jpt.com
Cytotoxicity AssayMeasure T-cell mediated killing of target cells- jpt.com
Proliferation AssayMeasure expansion of peptide-specific T-cells- jpt.com

In Vitro and In Vivo Model Systems

A combination of in vitro and in vivo models is essential for a comprehensive understanding of PLIN2 function, from the cellular level to the whole organism.

Cultured Cell Lines: Various cell lines are used to study different aspects of PLIN2 biology. For example, Huh7 cells have been used for imaging lipid droplets and PLIN2 researchgate.net. 3T3-L1 preadipocytes are a common model to study adipocyte differentiation and the role of PLIN2 in this process nih.gov. Mouse myoblast C2C12 cells have been used in PLIN2 knockout studies to investigate its role in muscle lipid metabolism researchgate.net.

Primary Cell Cultures: Primary cells isolated directly from tissues provide a more physiologically relevant system. For example, studies on PLIN2 can be performed in primary cultures of hepatocytes or adipocytes.

Transgenic Mouse Models: Mice with targeted genetic modifications in the PLIN2 gene are powerful tools for studying its in vivo function. As mentioned, mice with a β cell–specific deletion of PLIN2 have been generated to investigate its role in insulin secretion and glucose metabolism nih.gov. These models allow for the study of the long-term physiological consequences of PLIN2 deficiency in a specific tissue.

Zebrafish Models: The zebrafish (Danio rerio) has emerged as a valuable in vivo model for studying lipid metabolism due to its optical transparency during early development. Transgenic zebrafish lines with fluorescently tagged PLIN2 have been created to visualize lipid droplet dynamics in real-time in a living organism researchgate.netnih.govbiorxiv.org. These models have revealed the dynamic recruitment of perilipins to intestinal lipid droplets following a high-fat meal researchgate.netnih.gov.

Future Research Directions and Mechanistic Implications

Elucidating the Precise Role of Perilipin-2 (129-137) Beyond Known Immunological Contexts

The full-length PLIN2 protein is a crucial regulator of lipid metabolism, coating intracellular lipid droplets and managing the storage and mobilization of neutral lipids. nih.govnih.govnovusbio.com It is implicated in a range of metabolic conditions, including fatty liver disease, obesity, and insulin (B600854) resistance. nih.govresearchgate.net A critical future direction is to determine whether the 129-137 fragment possesses direct biological activity in these non-immunological processes. Research should investigate if this specific peptide sequence can independently influence lipid droplet dynamics, interact with metabolic enzymes, or affect cellular fatty acid uptake and triglyceride storage. researchgate.netnih.gov For instance, studies could explore whether synthetic Perilipin-2 (129-137) can modulate lipolysis in cultured hepatocytes or adipocytes, thereby clarifying if it acts as a functional mimic or a competitive inhibitor of the full-length protein's metabolic actions.

Systems Biology and Multi-Omics Approaches to PLIN2 Network Interactions

Systems biology and multi-omics approaches have begun to map the extensive interaction network of the full PLIN2 protein, identifying numerous protein-protein interactions (PPIs) and regulatory pathways. mdpi.com These networks are central to understanding how PLIN2 integrates lipid storage with other cellular functions like glucose metabolism and inflammatory signaling. researchgate.net Future research must apply these powerful approaches to the Perilipin-2 (129-137) fragment. A key question is whether this peptide sequence constitutes a critical binding motif for proteins that interact with PLIN2.

Advanced proteomic techniques, such as affinity purification-mass spectrometry using the 129-137 peptide as bait, could identify its specific binding partners. Integrating these findings with transcriptomic and metabolomic data from cells treated with the peptide could reveal its impact on cellular regulatory networks. Such studies would elucidate whether this small fragment is a key node in the broader PLIN2 interactome, potentially mediating specific downstream effects of the full protein.

Table 1: Potential Multi-Omics Approaches for Perilipin-2 (129-137) Research

Omics Approach Objective Potential Application for Perilipin-2 (129-137)
Proteomics Identify protein-protein interactions Use of synthetic 129-137 peptide in pull-down assays to find direct binding partners.
Transcriptomics Analyze changes in gene expression RNA-sequencing of cells exposed to the 129-137 peptide to identify regulated genes and pathways.
Metabolomics Profile changes in small molecule metabolites Mass spectrometry-based analysis of cellular lipids and glucose metabolites after treatment with the 129-137 peptide.
Interactomics Map comprehensive interaction networks Computational modeling to predict if the 129-137 sequence is a key structural motif for known PLIN2 interactions.

Mechanistic Insights into PLIN2-Mediated Inter-organelle Crosstalk and Signaling

PLIN2 is strategically located at the surface of lipid droplets, organelles that form dynamic contacts with other cellular structures, most notably the endoplasmic reticulum (ER) and mitochondria. semanticscholar.org This positioning allows PLIN2 to play a role in mediating inter-organelle communication, influencing processes like ER stress and mitochondrial function. acta-endo.roresearchgate.net For example, the interaction between lipid droplets and mitochondria is crucial for regulating fatty acid oxidation, and PLIN2 can modulate this relationship. semanticscholar.org

A significant avenue for future research is to determine if the Perilipin-2 (129-137) domain is directly involved in mediating these organelle contacts. High-resolution microscopy techniques could be employed to visualize whether this peptide sequence localizes to membrane contact sites. Furthermore, functional assays could assess whether the introduction of this peptide disrupts or enhances the crosstalk between lipid droplets and mitochondria, thereby impacting cellular energy metabolism and stress responses. Understanding the role of this specific fragment in organelle signaling could provide a more granular view of how PLIN2 orchestrates complex cellular processes. acta-endo.ro

Development of Novel Research Tools and Models for PLIN2 Function

Advancing our understanding of Perilipin-2 (129-137) requires the development of specific research tools. While antibodies and genetic models like knockout mice exist for the full-length PLIN2 protein, tools specific to the 129-137 epitope are needed. novusbio.comnih.gov This includes the generation of high-affinity monoclonal antibodies that specifically recognize this sequence, which would enable precise localization studies and the development of targeted assays.

Furthermore, novel cellular and animal models are essential. For instance, creating cell lines that express a mutated form of PLIN2 lacking the 129-137 sequence could help delineate the specific functions of this domain. Similarly, generating knock-in mice where the endogenous PLIN2 gene is modified to alter this peptide region would provide invaluable in vivo insights into its physiological importance, distinguishing its role from that of the entire protein.

Table 2: Proposed Research Tools for Studying Perilipin-2 (129-137)

Tool/Model Purpose Potential Research Application
Monoclonal Antibodies Specific detection and targeting of the 129-137 epitope Immunohistochemistry to map peptide location; functional blocking experiments.
CRISPR-edited Cell Lines Expressing PLIN2 with deletion/mutation of the 129-137 sequence Determine the necessity of this domain for lipid droplet formation, protein interactions, and organelle crosstalk.
Knock-in Mouse Models In vivo study of the 129-137 domain's function Investigate the systemic effects of altering this specific peptide sequence on metabolism and disease development.
Fluorescent Peptide Probes Live-cell imaging of the peptide's localization and dynamics Track the movement and interaction of the 129-137 peptide within the cell in real-time.

Identification of Specific Molecular Targets within PLIN2 Pathways for Mechanistic Intervention

The ultimate goal of mechanistic research is to identify specific targets for therapeutic intervention. While targeting the entire PLIN2 protein could have widespread effects, focusing on a specific functional domain like the 129-137 peptide may offer a more precise strategy. mdpi.com If future research confirms that this sequence is a critical mediator of protein-protein interactions or has direct bioactivity, it could become a viable drug target.

The development of small molecules or peptide-based therapeutics designed to specifically bind to the Perilipin-2 (129-137) region could modulate its activity. For example, if this domain is found to be crucial for an interaction that promotes lipid accumulation in fatty liver disease, a therapeutic agent could be designed to block this specific interaction without affecting other beneficial functions of PLIN2. This approach requires a deep mechanistic understanding of the peptide's role, highlighting the importance of the foundational research outlined in the preceding sections.

Q & A

Q. How should conflicting molecular weights (45–52 kDa) for Perilipin-2 be addressed in publications?

  • Methodological Answer : Clarify post-translational modifications (e.g., phosphorylation ) and use calibrated markers in WB . Reference UniProt entries (Q99541 ) for sequence verification. Disclose observed vs. predicted weights in figure legends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.